molecular formula C46H50N3O15P B12370035 Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal

Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal

Cat. No.: B12370035
M. Wt: 915.9 g/mol
InChI Key: BACFCSKNRKGXJF-YFTVFXHHSA-N
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Description

Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal is a compound that acts as a glucocorticoid receptor agonist. It is primarily used as a drug-linker conjugate for antibody-drug conjugates (ADCs). This compound is significant in the field of medicinal chemistry due to its role in synthesizing anti-CD40 antibody agent conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal involves multiple steps, including the conjugation of glucocorticoid receptor agonist with phosphate, Gly-Glu, and Mal components. The reaction conditions typically involve the use of solvents like DMSO, and the process may require ultrasonic assistance due to the hygroscopic nature of DMSO .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure precision and consistency. The compound is stored at 4°C in sealed containers to protect it from moisture and light. In solvent, it is stored at -80°C for up to 6 months or at -20°C for up to 1 month .

Chemical Reactions Analysis

Types of Reactions

Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development in medicinal chemistry .

Scientific Research Applications

Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the glucocorticoid receptor, leading to a conformational change and activation of the receptor. This activation results in the regulation of gene expression and modulation of various cellular processes. The molecular targets include specific DNA sequences that interact with the activated receptor, influencing the transcription of target genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal is unique due to its specific structure and ability to form stable conjugates with antibodies, making it highly effective in targeted drug delivery systems. Its stability and reactivity under various conditions also make it a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C46H50N3O15P

Molecular Weight

915.9 g/mol

IUPAC Name

(4S)-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-5-oxopentanoic acid

InChI

InChI=1S/C46H50N3O15P/c1-44-17-16-30(50)20-28(44)10-11-31-32-21-36-46(35(52)24-62-65(59,60)61,45(32,2)22-34(51)41(31)44)64-43(63-36)27-8-6-25(7-9-27)18-26-4-3-5-29(19-26)47-42(58)33(12-15-40(56)57)48-37(53)23-49-38(54)13-14-39(49)55/h3-9,13-14,16-17,19-20,31-34,36,41,43,51H,10-12,15,18,21-24H2,1-2H3,(H,47,58)(H,48,53)(H,56,57)(H2,59,60,61)/t31-,32-,33-,34-,36+,41+,43+,44-,45-,46+/m0/s1

InChI Key

BACFCSKNRKGXJF-YFTVFXHHSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)CN7C(=O)C=CC7=O)C(=O)COP(=O)(O)O)CCC8=CC(=O)C=C[C@]38C)O

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CN7C(=O)C=CC7=O)C(=O)COP(=O)(O)O)CCC8=CC(=O)C=CC38C)O

Origin of Product

United States

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